molecular formula C13H18O B8182712 1-(tert-Butyl)-2-methoxy-3-vinylbenzene

1-(tert-Butyl)-2-methoxy-3-vinylbenzene

Cat. No.: B8182712
M. Wt: 190.28 g/mol
InChI Key: GKYXDHKIXMFTPU-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-methoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-methoxy-3-vinylbenzene typically involves the alkylation of a benzene derivative with tert-butyl groups, followed by the introduction of methoxy and vinyl groups. One common method involves the use of tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group. The methoxy group can be introduced via methylation using methanol and a strong acid like sulfuric acid. The vinyl group can be added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-methoxy-3-vinylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(tert-Butyl)-2-methoxy-3-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The tert-butyl group can induce steric hindrance, affecting the compound’s reactivity. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s chemical behavior. The vinyl group can undergo polymerization, leading to the formation of larger molecular structures .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl)-2-methoxy-3-vinylbenzene is unique due to the combination of the tert-butyl, methoxy, and vinyl groups, which confer distinct steric, electronic, and reactive properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-tert-butyl-3-ethenyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-6-10-8-7-9-11(12(10)14-5)13(2,3)4/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYXDHKIXMFTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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